molecular formula C9H12O2 B108995 4-isopropylbenzene-1,3-diol CAS No. 23504-03-2

4-isopropylbenzene-1,3-diol

Cat. No.: B108995
CAS No.: 23504-03-2
M. Wt: 152.19 g/mol
InChI Key: LNFVQIGQENWZQN-UHFFFAOYSA-N
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Description

4-isopropylbenzene-1,3-diol, also known as this compound, is an organic compound with the molecular formula C9H12O2. It is a derivative of resorcinol, where an isopropyl group is attached to the fourth position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropylresorcinol typically involves multiple steps:

Industrial Production Methods

Industrial production of 4-isopropylresorcinol follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-isopropylbenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to corresponding dihydroxy compounds.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 4-isopropylresorcinol involves its interaction with molecular targets such as heat shock protein 90 (HSP90). By inhibiting HSP90, it disrupts the function of multiple client proteins involved in cancer cell growth and survival. This leads to the degradation of these proteins and the inhibition of downstream signaling pathways, ultimately resulting in apoptosis and reduced tumor growth .

Comparison with Similar Compounds

4-isopropylbenzene-1,3-diol can be compared with other similar compounds such as:

    Resorcinol: The parent compound, which lacks the isopropyl group.

    4-tert-Butylresorcinol: Another derivative with a tert-butyl group instead of an isopropyl group.

    4-Methylresorcinol: A derivative with a methyl group at the fourth position.

Uniqueness

The presence of the isopropyl group in 4-isopropylresorcinol imparts unique chemical and biological properties, such as enhanced hydrophobicity and specific interactions with molecular targets like HSP90, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-propan-2-ylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFVQIGQENWZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178070
Record name 4-Isopropylresorcinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23504-03-2
Record name 4-Isopropylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23504-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isopropylresorcinol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isopropylresorcinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isopropylresorcinol
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Synthesis routes and methods

Procedure details

2,4-Bis-benzyloxy-1-isopropenyl-benzene was taken up in solution in ethanol and added to 10% palladium on carbon, which had been pre-wetted with water. Hydrogen was introduced to the flask and the mixture was allowed to shake for 16 hours. The catalyst was filtered from the reaction mixture, by a suitable method, and the liquor was concentrated in vacuo, to give 4-isopropyl-benzene-1,3-diol as a white crystalline solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Isopropylresorcinol a promising scaffold for developing new glioblastoma treatments?

A1: 4-Isopropylresorcinol demonstrates potential as a scaffold for novel glioblastoma treatments due to its ability to be incorporated into molecules that target multiple pathways crucial for tumor survival. For example, research highlights its use in developing dual-acting molecules that inhibit both monoamine oxidase A (MAO-A) and heat shock protein 90 (HSP90) []. This dual inhibition strategy is particularly relevant to glioblastoma, a highly aggressive brain cancer, as it simultaneously disrupts tumor cell growth and survival mechanisms.

Q2: How do structural modifications to 4-Isopropylresorcinol impact its activity against HSP90?

A2: Studies exploring structure-activity relationships (SAR) have shown that modifications to the 4-Isopropylresorcinol scaffold significantly influence its inhibitory activity against HSP90 []. For instance, incorporating a benzamide group via ring-opening of five-membered heterocycles conjugated to the 4-Isopropylresorcinol core led to compounds with potent HSP90 inhibitory activity and promising in vitro and in vivo anti-tumor effects. These findings suggest that specific structural modifications can enhance the binding affinity and efficacy of 4-Isopropylresorcinol derivatives, paving the way for developing more potent and selective HSP90 inhibitors for glioblastoma treatment.

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